molecular formula C6H9N3O3 B12833618 1-Acetyl-2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid CAS No. 89465-27-0

1-Acetyl-2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid

Cat. No.: B12833618
CAS No.: 89465-27-0
M. Wt: 171.15 g/mol
InChI Key: UNFHWIWEIHSKEM-UHFFFAOYSA-N
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Description

1-Acetyl-2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of ketones and amidines, followed by cyclization to form the imidazole ring . The reaction conditions often require the presence of a base and an oxidizing agent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazoles .

Scientific Research Applications

1-Acetyl-2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-2-amino-4,5-dihydro-1H-imidazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct reactivity and biological activity.

Properties

CAS No.

89465-27-0

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

3-acetyl-2-amino-4,5-dihydroimidazole-4-carboxylic acid

InChI

InChI=1S/C6H9N3O3/c1-3(10)9-4(5(11)12)2-8-6(9)7/h4H,2H2,1H3,(H2,7,8)(H,11,12)

InChI Key

UNFHWIWEIHSKEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CN=C1N)C(=O)O

Origin of Product

United States

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